4-Amino-1-ethyl-4-piperidinecarboxylic acid

描述

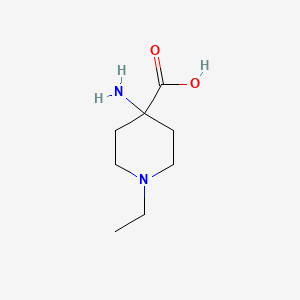

4-Amino-1-ethyl-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C8H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-4-piperidinecarboxylic acid typically involves the reaction of ethyl 4-aminopiperidine-1-carboxylate with appropriate reagents. One common method includes the use of ethyl chloroformate and ammonia to introduce the amino group at the 4-position of the piperidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

Reduction and Oxidation Pathways

The amino and carboxylic acid groups participate in redox reactions:

Metabolic N-Dealkylation

In vivo, the ethyl group undergoes cytochrome P450 (CYP3A4)-mediated N-dealkylation:

| Substrate | Enzyme | Metabolite | Half-Life (HLM) | Microsomal Clearance (μL/min/mg) |

|---|---|---|---|---|

| 4-Amino-1-ethyl-4-piperidinecarboxylic acid | CYP3A4 | 4-Amino-4-piperidinecarboxylic acid | <5 minutes | 136.0 ± 13.5 |

Mechanism :

-

CYP3A4’s Ser-119 forms a hydrogen bond with the 4-amino group, positioning the α-carbon of the ethyl group near the heme iron .

-

Abstraction of a hydrogen atom generates a radical intermediate, leading to N-deethylation (Figure 1).

Ring Functionalization

The piperidine ring participates in electrophilic substitutions:

Peptide Coupling and Bioconjugation

The carboxylic acid group enables conjugation with biomolecules:

Key Structural Insights

-

Reactive Sites :

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

4-Amino-1-ethyl-4-piperidinecarboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

Chemical Reactions

The compound can undergo several types of reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, H₂O₂ | Nitro derivatives |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Alkyl halides | Substituted piperidine derivatives |

Biochemical Research

Enzyme Inhibition and Receptor Binding

Research has indicated that this compound may play a role in enzyme inhibition and receptor binding studies. It has been investigated for its potential interactions with various enzymes and receptors, particularly muscarinic acetylcholine receptors (mAChRs), which are critical in numerous physiological processes.

Cellular Effects

The compound influences cellular functions by affecting signaling pathways and gene expression. Studies have shown that it impacts intracellular calcium levels in cardiac cells, which is vital for maintaining proper cardiac function.

Pharmaceutical Applications

Therapeutic Potential

this compound is explored as an intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are being studied, particularly in the context of developing new drugs targeting neurological and cardiovascular conditions.

Case Study: Synthesis of Quinolin-2(1H)-one Derivatives

In a recent study, the compound was used to synthesize quinolin-2(1H)-one derivatives, which have demonstrated biological activity against various cancer cell lines. This highlights its potential as a precursor for anticancer agents .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its dual functionality (amino and carboxylic acid groups) enables it to be used in diverse applications, from polymer synthesis to agrochemicals.

Summary of Key Findings

| Application Area | Specific Uses |

|---|---|

| Organic Chemistry | Building block for complex organic molecules |

| Biochemical Research | Enzyme inhibition, receptor binding studies |

| Pharmaceutical Research | Intermediate for drug synthesis |

| Industrial Production | Specialty chemicals and materials production |

作用机制

The mechanism of action of 4-Amino-1-ethyl-4-piperidinecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects .

相似化合物的比较

- 4-Amino-1-piperidinecarboxylic acid

- Ethyl 4-amino-1-piperidinecarboxylate

- 1-Boc-4-aminopiperidine-4-carboxylic acid

Uniqueness: 4-Amino-1-ethyl-4-piperidinecarboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the piperidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

4-Amino-1-ethyl-4-piperidinecarboxylic acid (also known as 4-AEPCA) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

4-AEPCA is characterized by its ability to interact with various enzymes and proteins, influencing their activity. It serves as a building block in the synthesis of complex organic molecules and has been utilized in the development of various pharmaceutical compounds. The compound exhibits notable properties, including:

- Enzyme Inhibition : 4-AEPCA has been investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

- Receptor Binding : It shows affinity for muscarinic acetylcholine receptors (mAChRs), which are critical in neurotransmission processes.

Cellular Effects

The biological activity of 4-AEPCA extends to its impact on cellular processes. Research indicates that it influences:

- Cell Signaling Pathways : The compound modulates signaling pathways that are crucial for cell survival and proliferation.

- Gene Expression : Studies have shown that 4-AEPCA can alter gene expression profiles in various cell types, affecting cellular metabolism and function.

- Intracellular Calcium Levels : In cardiac cells, 4-AEPCA has been demonstrated to affect calcium ion concentrations, which are vital for cardiac contractility and rhythm.

Molecular Mechanisms

At the molecular level, 4-AEPCA exerts its biological effects through binding interactions with biomolecules. Key mechanisms include:

- Binding to Muscarinic Receptors : The compound acts as an agonist for M1 mAChRs, influencing neurotransmitter release and neuronal excitability.

- Influence on Enzyme Activity : It can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic syndrome or neurodegenerative diseases.

Case Studies

-

Study on Cardiac Function :

- A study demonstrated that 4-AEPCA impacts intracellular calcium levels in cardiac myocytes, suggesting a role in cardiac health management. This effect could be beneficial in conditions such as heart failure where calcium handling is impaired.

- Enzyme Inhibition Studies :

- Receptor Interaction Studies :

Applications in Drug Development

Given its biological activities, 4-AEPCA has several applications:

- Pharmaceutical Development : It is being explored as an intermediate in synthesizing drugs targeting neurological disorders.

- Specialty Chemicals Production : The compound is utilized in creating specialty chemicals that may have industrial applications.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-piperidinecarboxylic acid | Piperidine ring with amino and carboxylic groups | Strong basicity; used extensively in biochemical research |

| Ethyl 4-amino-1-piperidinecarboxylate | Contains an ethyl ester group | Useful as a prodrug; enhances solubility |

| 1-Boc-4-aminopiperidine-4-carboxylic acid | Protected amino group (Boc) | Stability during synthesis; used in peptide chemistry |

The presence of both an amino group and a carboxylic acid group on the piperidine ring makes 4-AEPCA particularly versatile compared to other similar compounds. This dual functionality allows it to engage in a broader range of chemical reactions and biological interactions.

属性

IUPAC Name |

4-amino-1-ethylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-10-5-3-8(9,4-6-10)7(11)12/h2-6,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNDFYVXJBBZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407646 | |

| Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500756-05-8 | |

| Record name | 4-AMINO-1-ETHYL-4-PIPERIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。